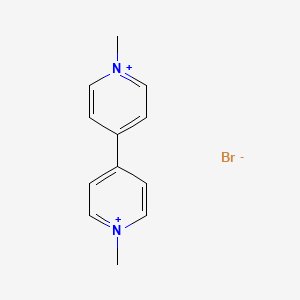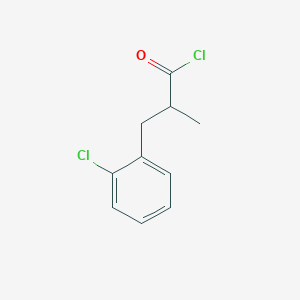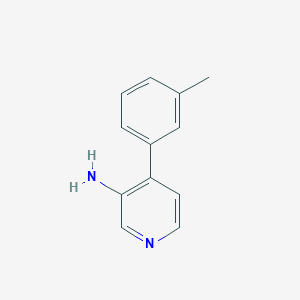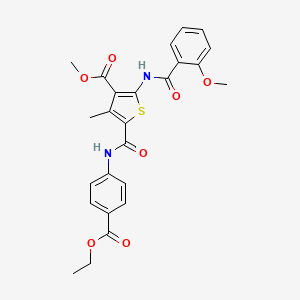
N-ethyl-3-iodo-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-iodo-4-methylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, an iodine atom, and a methyl group attached to the benzene ring of aniline. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of N-ethyl-3-iodo-4-methylaniline can begin with the nitration of a suitable precursor, followed by reduction to introduce the amine group. This involves the nitration of a benzene derivative to form a nitro compound, which is then reduced to an amine.
Alkylation: The ethyl group can be introduced through alkylation reactions, where the amine is treated with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification steps to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: N-ethyl-3-iodo-4-methylaniline can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form different reduced derivatives, often involving the reduction of the iodine atom or the amine group.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents such as sodium azide, sodium thiolate, and organometallic reagents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrocarbons.
科学的研究の応用
Chemistry: N-ethyl-3-iodo-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a probe or reagent to study biochemical pathways and interactions
Medicine: The compound and its derivatives may have therapeutic potential, particularly in the development of new drugs for treating diseases. Research is ongoing to explore its pharmacological properties and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, specialty chemicals, and materials. It is also employed in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of N-ethyl-3-iodo-4-methylaniline involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
3-Iodo-4-methylaniline: Similar structure but lacks the ethyl group.
N-ethyl-4-methylaniline: Similar structure but lacks the iodine atom.
N-ethyl-3-iodoaniline: Similar structure but lacks the methyl group.
Uniqueness: N-ethyl-3-iodo-4-methylaniline is unique due to the presence of all three substituents (ethyl, iodine, and methyl) on the benzene ring. This combination of functional groups imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
特性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
N-ethyl-3-iodo-4-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
InChIキー |
YTCBAJPTQCYTAG-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC(=C(C=C1)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)


![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)

